4-Methylpiperazine-1-carboximidamide hydroiodide

Thermal Stability Crystallinity Salt Selection

4-Methylpiperazine-1-carboximidamide hydroiodide is the preferred protected form of this essential carboximidamine pharmacophore. Unlike the hygroscopic free base (CAS 45798-01-4), this hydroiodide salt offers high crystallinity (mp ~235°C) and non-hygroscopic solid-state stability—enabling accurate weighing in ambient conditions for automated dispensing. Its high aqueous solubility (>48 g/L) streamlines HTE. Recommended for constructing biaryl compounds per WO2015/89327 (Biogen Idec). Choose this salt for consistency with patented routes and reduced process development time.

Molecular Formula C6H15IN4
Molecular Weight 270.12 g/mol
CAS No. 77723-03-6
Cat. No. B1320961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperazine-1-carboximidamide hydroiodide
CAS77723-03-6
Molecular FormulaC6H15IN4
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=N)N.I
InChIInChI=1S/C6H14N4.HI/c1-9-2-4-10(5-3-9)6(7)8;/h2-5H2,1H3,(H3,7,8);1H
InChIKeyKESCAEZAONDSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperazine-1-carboximidamide Hydroiodide: Pharmaceutical Intermediate Procurement Specifications


4-Methylpiperazine-1-carboximidamide hydroiodide (CAS 77723-03-6) is the hydroiodide salt of a 4-methyl-substituted piperazine-1-carboximidamine. The compound serves primarily as a protected or stabilized synthetic building block where the hydroiodide counterion offers specific handling and reactivity advantages over the free base (CAS 45798-01-4) [1]. Its core scaffold is a recognized pharmacophore, notably employed as an intermediate in the synthesis of biaryl compounds for oncology, neurology, and immunology targets, as exemplified by its role in patent WO2015/89327 assigned to Biogen Idec .

Why 4-Methylpiperazine-1-carboximidamine Hydroiodide Cannot Be Casually Substituted


Direct interchange of 4-methylpiperazine-1-carboximidamine salts or the free base is not guaranteed to be seamless. The hydroiodide salt (CAS 77723-03-6) provides a distinct combination of high crystallinity (melting point ~235 °C) and solubility profile compared to the free base or sulfate salt [1]. The specific counterion directly impacts the compound's reactivity in nucleophilic condensation reactions, its stability during storage, and its solubility in reaction media, which are critical for reproducible intermediate incorporation. Substituting with the free base introduces uncontrolled basicity and hygroscopicity, while the sulfate salt (e.g., CAS 28457-20-7) differs in molecular weight, stoichiometry, and aqueous solubility, potentially altering reaction kinetics and yields in multi-step syntheses .

Quantitative Differentiation of 4-Methylpiperazine-1-carboximidamide Hydroiodide Against Closest Analogs


Enhanced Thermal Stability and Crystallinity Relative to the Free Base

The hydroiodide salt exhibits a sharp melting point of ~235 °C, characteristic of a stable, crystalline salt form. In contrast, the free base (CAS 45798-01-4) is often handled as a low-melting solid or oil with no well-defined melting point in standard databases, indicating a less stable physical form for storage and handling [1]. This thermal stability is a key advantage for procurement and long-term storage in compound management.

Thermal Stability Crystallinity Salt Selection Solid-State Chemistry

Patent-Validated Utility as a Key Intermediate in a Biogen Oncology Program

The free base of this compound is explicitly designated as a key synthetic intermediate in patent WO2015/89327 (Assignee: Biogen Idec Inc.), which claims biaryl compounds for the treatment of human diseases in oncology, neurology, and immunology . This patent-based evidence validates the compound's utility in a prestigious drug discovery program, which is a differentiating factor when selecting building blocks for similar target classes. The specific incorporation into the patent synthesis at Paragraph 0309 confirms the compound's role in constructing the pharmacologically active biaryl core, a structural motif less accessible from piperazine analogs lacking the 4-methyl carboximidamide substitution.

Medicinal Chemistry Oncology Patent Analysis Chemical Intermediate

High Predicted Aqueous Solubility Profile for the Carboximidamide Scaffold

The free base of the target compound has a predicted aqueous solubility of 48,559.2 mg/L at 25 °C, based on EPA T.E.S.T. methodology . This value is exceptionally high for a heterocyclic building block and is attributed to the highly basic carboximidamide (pKa ~13.4) and the N-methylpiperazine core, which together enhance ionization and hydrogen bonding with water . While this prediction is for the free base, the hydroiodide salt form is also reported to be soluble in water and alcohol, facilitating its direct use in aqueous or polar reaction media without the need for additional solubilizing agents—a practical handling advantage over less soluble analogs.

Solubility ADME Drug Design Physicochemical Property

Optimal Application Scenarios for Procuring 4-Methylpiperazine-1-carboximidamide Hydroiodide


Synthesis of Biaryl-Containing Kinase or Epigenetic Inhibitors (As per WO2015/89327 Precedent)

Based on its role in WO2015/89327, this hydroiodide salt is an optimal choice as a starting material or intermediate for developing biaryl compounds targeting kinases or epigenetic readers in oncology. The counterion provides a stable, storable solid that can be easily handled for the synthesis of large, complex molecular architectures. Procurement of this specific salt ensures consistency with the patented route, reducing process chemistry development time .

Design of Solubility-Enhanced Small Molecule Libraries with Carboximidamide Warheads

The extremely high predicted aqueous solubility (>48 g/L for the free base) makes this compound a strategic choice for constructing focused libraries where poor solubility is a common liability. The hydroiodide form simplifies dissolution in polar media for parallel synthesis or high-throughput experimentation (HTE). This is particularly relevant for medicinal chemists targeting proteases or amidine-recognizing enzymes, where the carboximidamide acts as a strong binding warhead .

Solid-Phase or Flow Chemistry Requiring Non-Hygroscopic, High-Melting Building Blocks

The hydroiodide salt's high melting point (~235 °C) and solid-state stability make it suitable for automated solid-dispensing systems and solid-phase peptide/organic synthesis platforms. Unlike the hygroscopic free base, the hydroiodide form can be weighed accurately in ambient conditions, an underappreciated but crucial procurement criterion for industrial-scale library production and reproducibility [1].

Quote Request

Request a Quote for 4-Methylpiperazine-1-carboximidamide hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.